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molecular formula C19H23NO2 B8572351 1-Benzyl-2-(3,4-dimethoxyphenyl)pyrrolidine

1-Benzyl-2-(3,4-dimethoxyphenyl)pyrrolidine

Cat. No. B8572351
M. Wt: 297.4 g/mol
InChI Key: ZPVYLRUYDMBQAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04279918

Procedure details

Dissolve 3 g of 1-benzyl-2-(3,4-dimethoxybenzylidene)pyrrolidine in ethanol and hydrogenate with platinum/hydrogen. Distil the hydrogenated product under a vacuum to obtain 2.3 g (77% of theory) of title compound (b.p. 173° at 0.007 mm of Hg).
Name
1-benzyl-2-(3,4-dimethoxybenzylidene)pyrrolidine
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
platinum hydrogen
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[CH:13][C:14]1C=[CH:18][C:17]([O:20][CH3:21])=[C:16]([O:22][CH3:23])[CH:15]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)C.[Pt].[H][H]>[CH2:1]([N:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[C:13]1[CH:14]=[CH:15][C:16]([O:22][CH3:23])=[C:17]([O:20][CH3:21])[CH:18]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
1-benzyl-2-(3,4-dimethoxybenzylidene)pyrrolidine
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CCC1)=CC1=CC(=C(C=C1)OC)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
platinum hydrogen
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt].[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Distil the hydrogenated product under a vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CCC1)C1=CC(=C(C=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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